(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine
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Overview
Description
(1S)-1-(1H-1,3-benzodiazol-5-yl)ethan-1-amine is a chiral amine derivative of benzodiazole. Compounds containing the benzodiazole moiety are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1H-1,3-benzodiazol-5-yl)ethan-1-amine typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Chiral Amine Introduction: The chiral amine can be introduced via asymmetric synthesis or chiral resolution methods. Common reagents include chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups onto the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a ligand in receptor studies or as a probe in biochemical assays.
Medicine
Medicinal applications include its use as a precursor or intermediate in the synthesis of drugs targeting various diseases, such as neurological disorders or infections.
Industry
Industrial applications may involve its use in the production of specialty chemicals, dyes, or polymers.
Mechanism of Action
The mechanism of action of (1S)-1-(1H-1,3-benzodiazol-5-yl)ethan-1-amine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1H-1,3-benzodiazol-5-yl)ethan-1-amine: A chiral amine derivative with potential biological activity.
Benzodiazole: The parent compound, known for its diverse pharmacological properties.
1-(1H-1,3-Benzodiazol-5-yl)ethan-1-amine: The non-chiral version, which may have different biological activity and properties.
Uniqueness
The chiral nature of (1S)-1-(1H-1,3-benzodiazol-5-yl)ethan-1-amine may confer unique biological activity and selectivity compared to its non-chiral counterparts. This can be crucial in drug development, where chirality often influences efficacy and safety.
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(1S)-1-(3H-benzimidazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
DBAJKAVSAXBACO-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)N=CN2)N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CN2)N |
Origin of Product |
United States |
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